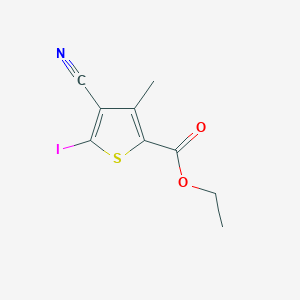

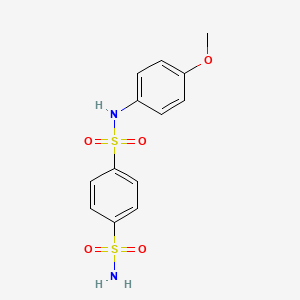

![molecular formula C15H24N2O2S B6141393 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine” is a type of sulfonamide, which is an organic compound containing a sulfonyl functional group attached to an amine group . Sulfonamides are known for their various applications in medicine and industry .

Synthesis Analysis

While the exact synthesis process for “1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine” is not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .Chemical Reactions Analysis

Sulfonamides, such as “1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine”, can undergo various chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa. It is involved in the regulation of cortisol, a hormone that plays a significant role in the body’s response to stress .

Mode of Action

It is known to interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body . The compound’s interaction with its target and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine are related to the metabolism of cortisol. By interacting with Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may influence the conversion process between cortisol and cortisone, thereby affecting the overall levels of these hormones in the body

Pharmacokinetics

Information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine’s action are likely related to its influence on the levels of cortisol and cortisone in the body. By potentially altering the activity of Corticosteroid 11-beta-dehydrogenase isozyme 1, the compound may affect the balance of these hormones, which could have various downstream effects on cellular processes .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-15(2,3)13-5-7-14(8-6-13)20(18,19)17-11-9-16(4)10-12-17/h5-8H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWHEETWJJOFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)

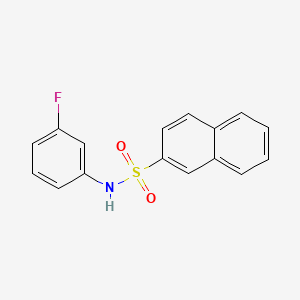

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)

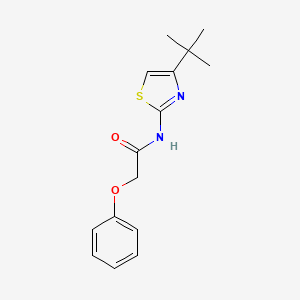

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)

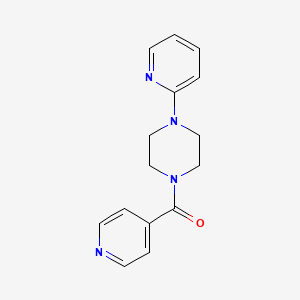

![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)